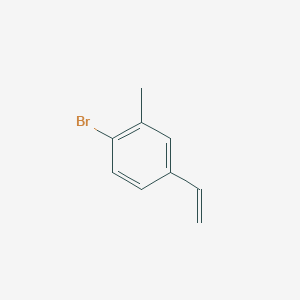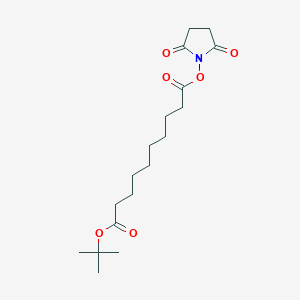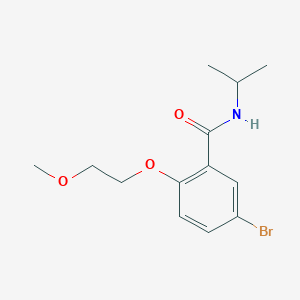
5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide
Vue d'ensemble
Description
5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the isopropyl and methoxy-ethoxy groups. The reaction conditions may include:
Bromination: Using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: Introducing the isopropyl group through an alkylation reaction using isopropyl halide and a base.
Etherification: Forming the methoxy-ethoxy group via an etherification reaction using 2-methoxyethanol and a suitable activating agent.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions may target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: De-brominated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology studies.
Medicine: Possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Use in the production of specialty chemicals or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-N-isopropyl-2-methoxybenzamide: Lacks the ethoxy group, potentially altering its chemical properties and reactivity.
5-Bromo-N-isopropyl-2-ethoxybenzamide: Lacks the methoxy group, which may affect its solubility and biological activity.
5-Bromo-N-isopropylbenzamide: Lacks both the methoxy and ethoxy groups, making it a simpler structure with different chemical behavior.
Uniqueness
5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide is unique due to the presence of both methoxy and ethoxy groups, which may confer specific chemical and biological properties, such as increased solubility or enhanced binding affinity to certain molecular targets.
Propriétés
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-9(2)15-13(16)11-8-10(14)4-5-12(11)18-7-6-17-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYLCKRYCRIZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)Br)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


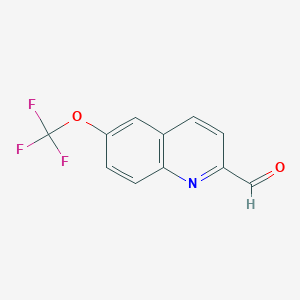
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3165893.png)
![5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid](/img/structure/B3165903.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B3165919.png)

![6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B3165931.png)
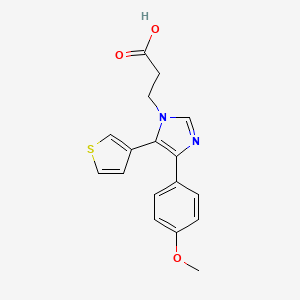
![12,13-Dihydro-11H-10b,13a-diazabenzo[2,3]azuleno[7,8,1-lma]fluoren-12-ol](/img/structure/B3165943.png)
![[5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B3165955.png)
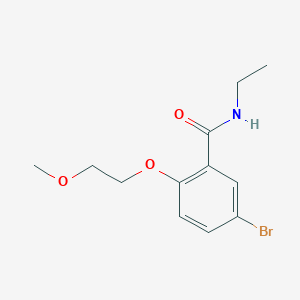

![butyl[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3165987.png)
